2-({4-allyl-5-[(3,4-dichloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-isopropyl-N-phenylacetamide
Description
The compound 2-({4-allyl-5-[(3,4-dichloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-isopropyl-N-phenylacetamide is a triazole-based derivative characterized by:
- A 1,2,4-triazole core substituted with an allyl group at position 4.
- A (3,4-dichlorophenylamino)methyl moiety at position 5 of the triazole.
- A sulfanyl bridge linking the triazole to an acetamide group.
- N-isopropyl-N-phenyl substituents on the acetamide nitrogen.
Its design combines electron-withdrawing (dichloroanilino) and lipophilic (allyl, isopropyl, phenyl) groups, which may influence solubility, binding affinity, and metabolic stability.
Properties
IUPAC Name |
2-[[5-[(3,4-dichloroanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25Cl2N5OS/c1-4-12-29-21(14-26-17-10-11-19(24)20(25)13-17)27-28-23(29)32-15-22(31)30(16(2)3)18-8-6-5-7-9-18/h4-11,13,16,26H,1,12,14-15H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXCPUMRWBPMRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NN=C(N2CC=C)CNC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25Cl2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
540498-20-2 | |
| Record name | 2-({4-ALLYL-5-[(3,4-DICHLOROANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-ISOPROPYL-N-PHENYLACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound 2-({4-allyl-5-[(3,4-dichloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-isopropyl-N-phenylacetamide belongs to the class of 1,2,4-triazoles , which are known for their diverse biological activities including antifungal, antibacterial, and anticancer properties. This article delves into the biological activity of this compound, summarizing research findings and case studies that highlight its potential therapeutic applications.
Structural Characteristics
The molecular structure of the compound is complex and contributes significantly to its biological activity. The key features include:
- Triazole Ring : Known for its role in antimicrobial activity.
- Allyl Group : Enhances lipophilicity, potentially improving membrane penetration.
- Dichloroaniline Moiety : Imparts additional pharmacological properties.
Molecular Formula and Weight
- Molecular Formula : C21H21Cl2N5OS
- Molecular Weight : Approximately 420.4 g/mol
Antifungal Properties
Research has shown that compounds with triazole structures exhibit significant antifungal activity. A study demonstrated that modifications in the triazole ring can enhance antifungal efficacy against plant pathogenic fungi. The replacement of ether groups with amino groups in similar compounds maintained antifungal activity, suggesting that the triazole core is critical for this effect .
Anticancer Activity
The compound has been investigated for its anticancer properties. A notable study involved screening a library of compounds on multicellular spheroids, which are more representative of in vivo tumor environments. Results indicated that compounds structurally related to triazoles exhibited cytotoxic effects against various cancer cell lines . The mechanism of action likely involves the inhibition of specific enzymes crucial for cancer cell survival.
The biological activity is believed to stem from the compound's ability to interact with molecular targets within cells. This interaction may involve:
- Inhibition of Enzymes : Critical for microbial and cancer cell survival.
- Disruption of Cellular Processes : Leading to apoptosis in targeted organisms.
Comparative Analysis with Related Compounds
To understand the biological significance of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-({4-allyl-5-[(3,4-dichloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide | C21H22Cl2N5OS | Similar triazole structure with different substituents |
| 2-(4-allyl-5-(3-chloroanilino)methyl)-4H-1,2,4-triazol-3-ylsulfanyl-N-(4-methoxyphenyl)acetamide | C21H22ClN5OS | Variation in aniline substituents |
| 2-{[4-propylthio]-5-(3,4-dichlorobenzyl)-4H-1,2,4-triazol-3-y]sulfanyl}-N-(3-methoxyphenyl)acetamide | C22H24ClN5OS | Different sulfur substituent leading to altered properties |
These comparisons highlight how variations in substituents can affect biological activity and therapeutic potential.
Case Studies and Research Findings
- Antifungal Efficacy : In vitro studies have demonstrated that triazole derivatives exhibit potent antifungal activities against pathogens like Candida and Aspergillus species. The presence of allyl and dichloroaniline groups enhances this activity through improved interaction with fungal cell membranes .
- Cytotoxicity Against Cancer Cells : A study focusing on multicellular spheroids revealed that the compound induced significant cytotoxic effects on various cancer cell lines. The results suggest a potential application in cancer therapy due to its ability to target tumor cells selectively while sparing normal cells .
Scientific Research Applications
Biological Applications
-
Anticancer Activity
- Research has shown that compounds containing triazole rings exhibit promising anticancer properties. For instance, derivatives similar to 2-({4-allyl-5-[(3,4-dichloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-isopropyl-N-phenylacetamide have been evaluated against various cancer cell lines. A study indicated that certain triazole derivatives demonstrated significant cytotoxic effects against human tumor cell lines at low micromolar concentrations (GI50 values ranging from 1.9 to 3.0 μM) .
-
Antimicrobial Properties
- The triazole scaffold is also associated with antimicrobial activity. Compounds with similar structures have been tested for their efficacy against a range of bacterial and fungal pathogens. The presence of the sulfanyl group may enhance the interaction with microbial enzymes or receptors, leading to increased potency .
- Anti-inflammatory Effects
Synthesis and Derivative Development
The synthesis of 2-({4-allyl-5-[(3,4-dichloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-isopropyl-N-phenylacetamide typically involves multi-step reactions starting from readily available precursors. The synthetic routes often focus on optimizing yield and purity while ensuring the preservation of biological activity.
Case Study 1: Anticancer Evaluation
A series of triazole derivatives were synthesized and evaluated for their anticancer properties using the National Cancer Institute's NCI-60 cell line panel. Among these derivatives, one compound exhibited notable activity against multiple cancer types including lung and breast cancers .
Case Study 2: Antimicrobial Testing
In a comparative study involving various triazole derivatives, the compound was tested against standard strains of bacteria and fungi. Results indicated that it had a significant inhibitory effect on both Gram-positive and Gram-negative bacteria .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
*Estimated based on structural similarity.
Impact of Substituents on the Triazole Core
- Dichloroanilino vs. Dichloro substitution may increase molecular weight and lipophilicity, affecting membrane permeability.
Acetamide N-Substituent Variations
Molecular Weight and Physicochemical Properties
- The target compound’s estimated molecular weight (~491) is higher than most analogs due to the N-isopropyl-N-phenyl group. Higher molecular weight may reduce bioavailability but improve target affinity.
- ’s compound (MW = 478.40) incorporates a methoxy group , balancing lipophilicity and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
